molecular formula C18H19ClN4O3 B4515430 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B4515430
M. Wt: 374.8 g/mol
InChI Key: XJCVDKMWVNFAIP-UHFFFAOYSA-N
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Description

1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring fused with a piperidine ring The presence of a chlorophenyl group and a carboxamide moiety adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring followed by its attachment to the pyridazine ring.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyridazine ring.

    Acetylation and Carboxamidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanenitrile: This compound shares the pyridazine and chlorophenyl groups but differs in the presence of a nitrile group instead of a piperidine ring.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione: This compound features a similar chlorophenyl group but has an oxadiazole ring instead of a pyridazine ring.

Uniqueness

1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is unique due to its combination of a pyridazine ring with a piperidine ring and a carboxamide group

Properties

IUPAC Name

1-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c19-14-3-1-12(2-4-14)15-5-6-16(24)23(21-15)11-17(25)22-9-7-13(8-10-22)18(20)26/h1-6,13H,7-11H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCVDKMWVNFAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
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1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
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1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
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1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

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